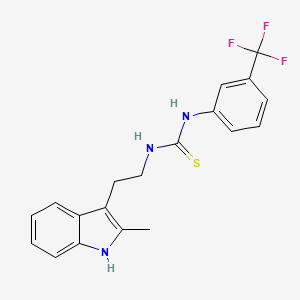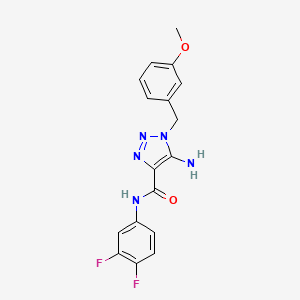![molecular formula C21H22N2O4 B11425888 3,4-dihydroisoquinolin-2(1H)-yl[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B11425888.png)
3,4-dihydroisoquinolin-2(1H)-yl[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The core structure consists of a dihydroisoquinoline ring fused with an oxazole ring. The presence of the oxazole moiety adds interesting chemical properties.
- While the compound’s name might seem daunting, its potential applications make it worth exploring.
3,4-Dihydroisoquinolin-2(1H)-yl[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone: is a mouthful, so let’s break it down. This compound belongs to the class of dihydroisoquinolines, which are bicyclic aromatic compounds.
Preparation Methods
Synthetic Routes: One common synthetic route involves the Castagnoli–Cushman reaction. This method allows for the construction of the dihydroisoquinoline scaffold by reacting an arylamine with an α,β-unsaturated ketone.
Reaction Conditions: The reaction typically occurs under mild conditions, often using acid or base catalysts.
Industrial Production: Although not widely produced industrially, research efforts focus on scalable and efficient methods.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction may yield 3,4-dihydroisoquinoline derivatives or fully reduced analogs.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, design new derivatives, and study its interactions with other molecules.
Biology: Investigating its biological activity, such as enzyme inhibition (e.g., AKR1C3), receptor binding, or cellular effects.
Industry: Although not yet widely used, its unique structure may inspire novel materials or catalysts.
Mechanism of Action
AKR1C3 Inhibition: Crystal structure studies reveal that the carboxylate group occupies the oxyanion hole in AKR1C3, while the sulfonamide provides the correct twist for binding in an adjacent hydrophobic pocket.
Cellular Potency: The compound inhibits AKR1C3 metabolism of known substrates, making it a promising therapeutic target.
Comparison with Similar Compounds
Uniqueness: Its combination of dihydroisoquinoline and oxazole motifs sets it apart.
Similar Compounds: While there are no direct analogs, related compounds include other dihydroisoquinolines, oxazoles, and quinolines.
Properties
Molecular Formula |
C21H22N2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone |
InChI |
InChI=1S/C21H22N2O4/c1-25-18-8-7-15(11-19(18)26-2)17-12-20(27-22-17)21(24)23-10-9-14-5-3-4-6-16(14)13-23/h3-8,11,20H,9-10,12-13H2,1-2H3 |
InChI Key |
IHZASFXDEOMSGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(C2)C(=O)N3CCC4=CC=CC=C4C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11425814.png)
![2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B11425819.png)
![3-(4-Chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B11425829.png)
![3-(3-chlorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11425839.png)
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11425841.png)
![7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11425846.png)

![N-cyclopentyl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11425861.png)
![N-(2-chlorobenzyl)-1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11425866.png)
![Furan-2-yl(4-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazin-1-yl)methanone](/img/structure/B11425868.png)

![N-(4-butylphenyl)-2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B11425884.png)
![N-{[4-Ethyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide](/img/structure/B11425887.png)
![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11425895.png)
